REACTION_CXSMILES
|
NC1NC2C=CC=CC=2N=1.[C:11](=O)(OC1C=CC=CC=1)[O:12]C1C=CC=CC=1.C1(O)C=CC=CC=1.C(NCCCC)CCC.[N:43]1[C:47]2[CH:48]=[CH:49][CH:50]=[CH:51][C:46]=2[NH:45][C:44]=1[NH:52][C:53]([NH:55][CH2:56][CH2:57][CH2:58][CH3:59])=[O:54].C(=O)([O-])[O-].[K+].[K+]>C(#N)C1C=CC=CC=1.N1C=CC=CC=1>[CH2:56]([N:55]1[C:11](=[O:12])[N:45]2[C:44](=[N:43][C:47]3[CH:48]=[CH:49][CH:50]=[CH:51][C:46]=32)[NH:52][C:53]1=[O:54])[CH2:57][CH2:58][CH3:59] |f:5.6.7|
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Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
NC=1NC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
188 g
|
Type
|
reactant
|
Smiles
|
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
390 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
C(CCC)NCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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N1=C(NC2=C1C=CC=C2)NC(=O)NCCCC
|
Name
|
|
Quantity
|
241 g
|
Type
|
reactant
|
Smiles
|
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
C(C1=CC=CC=C1)#N
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Control Type
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UNSPECIFIED
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Setpoint
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160 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
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Details
|
the reaction mixture was kept for 1 hour at 70° C. and for 3 hours at 100° C
|
Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
For the reaction
|
Type
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ADDITION
|
Details
|
were added
|
Type
|
DISTILLATION
|
Details
|
The solvent was largely distilled off in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was mixed with dibutyl ether
|
Type
|
CUSTOM
|
Details
|
3-Butyl-2,4-dioxo-1,2,3,4-tetrahydro-s-triazino-[1,2-a]-benzimidazole crystallized out as a crude product
|
Type
|
CUSTOM
|
Details
|
This was separated off
|
Type
|
WASH
|
Details
|
washed with dibutyl ether
|
Type
|
CUSTOM
|
Details
|
For purification
|
Type
|
WAIT
|
Details
|
the crude product was boiled with 28 g of potassium hydroxide in 3 liters of water for 90 minutes
|
Duration
|
90 min
|
Type
|
FILTRATION
|
Details
|
The hot solution was filtered
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N1C(NC2=NC3=C(N2C1=O)C=CC=C3)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |